4-Methyl-2-(3-(trifluoromethoxy)phenyl)thiazole-5-carboxylic acid
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Overview
Description
4-Methyl-2-(3-(trifluoromethoxy)phenyl)thiazole-5-carboxylic acid is a thiazole derivative known for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a thiazole ring with a carboxylic acid functional group. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Methyl-2-(3-(trifluoromethoxy)phenyl)thiazole-5-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid ethyl ester with sodium hydroxide in an aqueous medium, followed by acidification to yield the target compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(3-(trifluoromethoxy)phenyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of the original compound.
Scientific Research Applications
4-Methyl-2-(3-(trifluoromethoxy)phenyl)thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(3-(trifluoromethoxy)phenyl)thiazole-5-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the activity of enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
- 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
- 4-(Trifluoromethyl)benzoic acid
- Thiazole derivatives with various substituents
Uniqueness: 4-Methyl-2-(3-(trifluoromethoxy)phenyl)thiazole-5-carboxylic acid stands out due to the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This makes it particularly valuable in the synthesis of molecules with enhanced biological activity and stability .
Properties
IUPAC Name |
4-methyl-2-[3-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3S/c1-6-9(11(17)18)20-10(16-6)7-3-2-4-8(5-7)19-12(13,14)15/h2-5H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIWXODHKSJPRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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